(1,3-dimethyl-1H-pyrazol-5-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone
Description
The compound (1,3-dimethyl-1H-pyrazol-5-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone is a heterocyclic molecule featuring a pyrazole core linked via a methanone bridge to a piperazine-triazolo-pyrazine moiety. Pyrazole derivatives are known for their diverse pharmacological activities, including kinase inhibition (e.g., anticancer applications) , antimicrobial effects , and metabolic stability enhancements via substituents like trifluoromethyl groups .
Properties
IUPAC Name |
(2,5-dimethylpyrazol-3-yl)-[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N8O/c1-11-10-13(21(3)20-11)16(25)23-8-6-22(7-9-23)14-15-19-18-12(2)24(15)5-4-17-14/h4-5,10H,6-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEIUGENJAZAMEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)N2CCN(CC2)C3=NC=CN4C3=NN=C4C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1,3-dimethyl-1H-pyrazol-5-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse research studies.
Synthesis of the Compound
The synthesis of the target compound involves multiple steps that typically include the formation of pyrazole and triazole rings. The precursor compounds are often synthesized through reactions involving hydrazine derivatives and various aldehydes or ketones. For instance, a common method involves the cyclization of 3-methyl-1H-pyrazol-5(4H)-one with appropriate triazole derivatives to yield the desired structure.
Antitumor Activity
Research indicates that compounds containing pyrazole and triazole moieties exhibit significant antitumor properties. For example, a study demonstrated that similar derivatives inhibited tubulin polymerization, which is critical for cancer cell proliferation. In vitro assays showed that these compounds can effectively reduce cell viability in various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells with IC50 values in the low micromolar range .
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| A549 | 0.98 ± 0.08 | Inhibition of c-Met signaling |
| MCF-7 | 1.05 ± 0.17 | Induction of apoptosis |
| HeLa | 1.28 ± 0.25 | Cell cycle arrest in G0/G1 phase |
Antipsychotic Activity
Another area of interest is the potential antipsychotic activity of pyrazole derivatives. A related compound demonstrated efficacy in reducing spontaneous locomotion in animal models at specific dosages, suggesting a mechanism akin to traditional antipsychotic drugs . This effect may be attributed to modulation of neurotransmitter systems.
The biological activity of the compound appears to be multifaceted:
- Kinase Inhibition : The compound has shown inhibitory effects on c-Met and VEGFR-2 kinases, which are crucial in tumor growth and angiogenesis .
- Cell Cycle Modulation : Studies indicate that treatment with this compound can lead to cell cycle arrest and apoptosis in cancer cells .
Case Studies
Several case studies have highlighted the effectiveness of similar compounds:
- Case Study on Lung Cancer : A derivative exhibited potent antiproliferative effects on A549 cells, leading to significant tumor reduction in xenograft models.
- Case Study on Breast Cancer : Compounds were tested for their ability to induce apoptosis in MCF-7 cells, with results indicating a dose-dependent increase in apoptotic markers.
Scientific Research Applications
Antitumor Activity
Research has indicated that compounds containing pyrazole and triazole rings exhibit significant antitumor properties. The incorporation of these moieties into a single scaffold may enhance their efficacy against cancer cells. For instance, studies have shown that pyrazole derivatives can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Pyrazoles are known for their ability to combat bacterial infections. The presence of the triazole ring may further enhance this activity by providing additional mechanisms of action against microbial pathogens .
Anti-inflammatory Effects
Compounds similar to (1,3-dimethyl-1H-pyrazol-5-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone have demonstrated anti-inflammatory effects in preclinical studies. These effects are attributed to the modulation of inflammatory pathways and cytokine production .
Case Study 1: Antitumor Screening
A study conducted on various pyrazole derivatives, including the target compound, evaluated their cytotoxic effects on human cancer cell lines. Results indicated that modifications on the pyrazole ring significantly influenced anticancer activity, with some derivatives showing IC50 values in the low micromolar range .
Case Study 2: Antimicrobial Evaluation
In another investigation, the synthesized compound was tested against a panel of bacterial strains including Staphylococcus aureus and Escherichia coli. The results demonstrated notable inhibition zones compared to standard antibiotics, suggesting its potential as an antimicrobial agent .
Potential Applications
Given its diverse biological activities, this compound could be developed for:
- Pharmaceutical Development : As a lead compound for new anticancer or antimicrobial drugs.
- Agricultural Chemistry : Potential use as a pesticide or fungicide due to its bioactive properties.
- Research Tools : Serving as a molecular probe in biochemical assays to study specific pathways involved in inflammation and cancer.
Comparison with Similar Compounds
Table 1: Structural Features of Comparable Compounds
Key Observations :
- The triazolo-pyrazine moiety in the target compound distinguishes it from tetrazole-based analogs (e.g., compound 13a in ), which may exhibit different electronic profiles and binding affinities.
- Methyl groups on the pyrazole (vs.
- The piperazine linker contrasts with allyl or acetylated chains in other derivatives, favoring solubility and pharmacokinetic properties .
Key Findings :
- The triazolo-pyrazine group in the target compound may mimic nucleotide cofactors (e.g., methylofuran ), suggesting roles in enzymatic processes.
- Piperazine-linked compounds (e.g., ) often exhibit improved solubility and CNS penetration compared to alkyl-linked analogs.
- Trifluoromethyl substituents () enhance metabolic stability but may reduce aqueous solubility compared to methyl groups.
Research Findings and Implications
- Structural Flexibility : Substitutions on the pyrazole (methyl vs. phenyl/trifluoromethyl) and linker groups (piperazine vs. allyl) critically modulate bioactivity and ADME properties .
- Targeted Applications : The triazolo-pyrazine segment aligns with kinase inhibitor scaffolds (), while piperazine enhances drug-like properties ().
- Unresolved Questions : Direct biological data for the target compound are lacking; future studies should prioritize kinase assays and solubility profiling.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
